
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a base.
Piperidinyl Group Introduction: The piperidinyl group is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-methylpyridine: Lacks the piperidinyl group, which may result in different chemical and biological properties.
3-Methyl-5-(piperidin-4-yl)pyridine: Lacks the methoxy group, potentially affecting its reactivity and interactions.
2-Methoxy-5-(piperidin-4-yl)pyridine: Similar structure but different substitution pattern, leading to variations in properties.
Uniqueness
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and piperidinyl groups may enhance its solubility and ability to interact with various targets.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-5-piperidin-4-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-7-11(8-14-12(9)15-2)10-3-5-13-6-4-10/h7-8,10,13H,3-6H2,1-2H3 |
Clave InChI |
MCMSYXYLIRTCQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OC)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


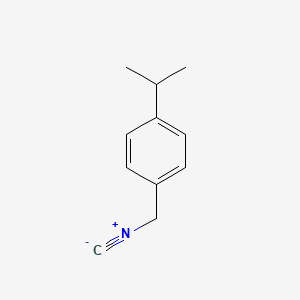
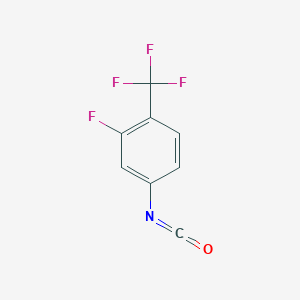
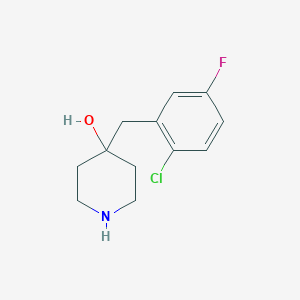
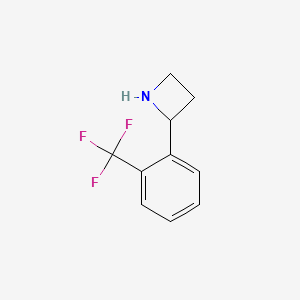
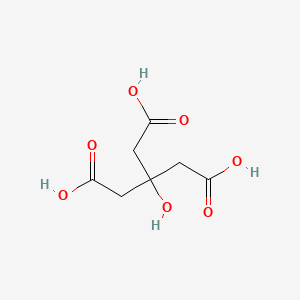

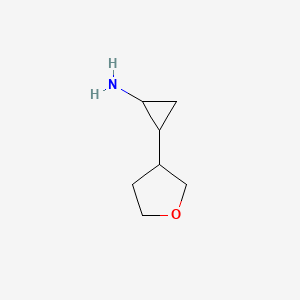



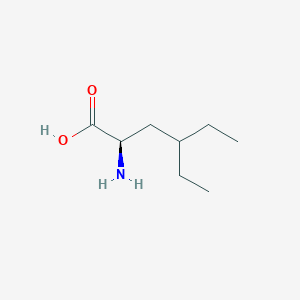
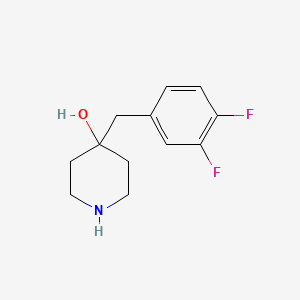
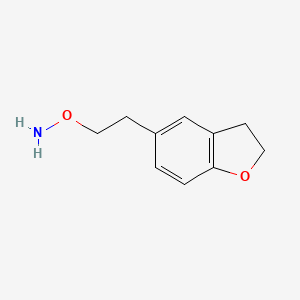
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
